molecular formula C12H10N2O5 B14360566 Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate CAS No. 91024-58-7

Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14360566
CAS No.: 91024-58-7
M. Wt: 262.22 g/mol
InChI Key: UVPZORDOIJHCPK-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated to reflux until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.

Major Products

    Oxidation: The major product would be ethyl 2-cyano-3-oxo-3-(4-nitrophenyl)prop-2-enoate.

    Reduction: The major product would be ethyl 2-cyano-3-hydroxy-3-(4-aminophenyl)prop-2-enoate.

    Substitution: The products would vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxy and nitro groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-hydroxy-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-hydroxy-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .

Properties

CAS No.

91024-58-7

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,15H,2H2,1H3

InChI Key

UVPZORDOIJHCPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C#N

Origin of Product

United States

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